4-Chloro-2-(2-methoxyanilino)benzoic acid
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Overview
Description
4-Chloro-2-(2-methoxyanilino)benzoic acid is an organic compound with the molecular formula C14H12ClNO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxyaniline groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyanilino)benzoic acid typically involves the following steps:
Methylation: Dimethyl sulfate is used to methylate the starting material.
Chlorination: N-chloro-succinimide is employed for the chlorination process.
Hydrolysis: Alkaline hydrolysis is performed to de-esterify the intermediate product.
Acidification: Hydrochloric acid is used to acidify the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves scaling up the laboratory synthesis procedures to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where the chlorine or methoxyaniline groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Chloro-2-(2-methoxyanilino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzoic acid: This compound is similar in structure but lacks the anilino group.
4-Chloro-2-methylbenzoic acid: Another similar compound with a methyl group instead of the methoxyanilino group
Uniqueness
4-Chloro-2-(2-methoxyanilino)benzoic acid is unique due to the presence of both chlorine and methoxyaniline groups on the benzoic acid core. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C14H12ClNO3 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-chloro-2-(2-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-3-2-4-11(13)16-12-8-9(15)6-7-10(12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
JHZFYRQECSQYAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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